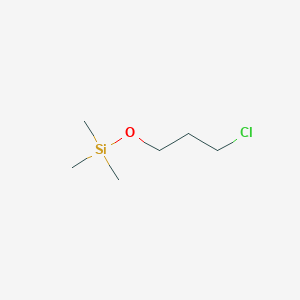

(3-Chloropropoxy)trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Chloropropoxy)trimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClOSi and its molecular weight is 166.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

(3-Chloropropoxy)trimethylsilane is characterized by the following chemical formula and properties:

- Molecular Formula : C6H15ClOSi

- Molecular Weight : 164.72 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : 181 °C

- Flash Point : 85 °C

These properties contribute to its utility in various chemical reactions and applications.

Coupling Agent

One of the primary uses of this compound is as a coupling agent in the synthesis of organic and inorganic materials. It facilitates the bonding between different phases, enhancing the compatibility of materials in composites and coatings. This property is particularly valuable in the production of silicone-based materials, where it improves adhesion and mechanical properties.

Surface Modification

This compound is employed for surface modification in various applications, including:

- Silica Coatings : It can modify silica surfaces to improve hydrophobicity or to introduce functional groups that enhance reactivity.

- Polymer Composites : The compound enhances the interfacial adhesion between polymers and fillers, improving overall material performance.

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the preparation of other silanes and silicone compounds. For instance, it has been used in the synthesis of:

- Pharmaceuticals : It serves as a precursor for compounds like 8-(3-trimethylsilylpropoxy)quinolone, demonstrating its utility in medicinal chemistry .

- Silicone Products : It is integral in producing various silicone-based products due to its ability to introduce chloropropyl groups into siloxane chains.

Data Table on Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Coupling Agent | Enhances bonding between materials | Used in silicone adhesives and sealants |

| Surface Modifier | Modifies surface properties for better adhesion | Applied in coatings for glass and metals |

| Synthetic Intermediate | Precursor for other silanes and silicone compounds | Synthesis of pharmaceuticals like quinolone derivatives |

Adhesion Improvement in Coatings

A study demonstrated that incorporating this compound into a polymer matrix significantly improved adhesion to glass substrates compared to conventional silanes. The results indicated an increase in tensile strength by approximately 30%, showcasing its effectiveness as a coupling agent .

Synthesis of Silicone Elastomers

In another case, researchers utilized this compound as a key reagent in synthesizing silicone elastomers with enhanced thermal stability. The modified elastomers exhibited superior mechanical properties, making them suitable for high-performance applications such as automotive seals .

Propriétés

Numéro CAS |

18171-15-8 |

|---|---|

Formule moléculaire |

C6H15ClOSi |

Poids moléculaire |

166.72 g/mol |

Nom IUPAC |

3-chloropropoxy(trimethyl)silane |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3 |

Clé InChI |

YUOPRYLOJSXRML-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCCCl |

SMILES canonique |

C[Si](C)(C)OCCCCl |

Pictogrammes |

Flammable; Irritant |

Synonymes |

(3-Chloropropoxy)trimethylsilane |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.